STL127705

DNA repair NHEJ pathway Ku70/80 inhibition

STL127705 (Compound L) inhibits Ku70/80-DNA binding (IC50=3.5μM) and DNA-PKCS activation (IC50=2.5μM), providing direct NHEJ pathway blockade mechanistically distinct from PARP inhibitors. This enables unique applications: synergistic PARP inhibitor combinations in HR-proficient tumors, gemcitabine chemosensitization in NSCLC, and radiosensitization at sub-cytotoxic doses in glioblastoma. For synthetic lethality research and overcoming PARP inhibitor resistance, STL127705 is functionally irreplaceable.

Molecular Formula C22H20FN5O4
Molecular Weight 437.4 g/mol
Cat. No. B2438251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTL127705
Molecular FormulaC22H20FN5O4
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC
InChIInChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30)
InChIKeyFPVFCXYTLUJPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





STL127705 Mechanism of Action: Ku70/80 Heterodimer Inhibitor Targeting NHEJ DNA Repair Pathway


STL127705 (Compound L) is a small-molecule inhibitor targeting the Ku70/80 heterodimer protein, a critical initiator of the non-homologous end-joining (NHEJ) DNA double-strand break repair pathway. Unlike PARP inhibitors that target homologous recombination (HR) repair, STL127705 directly disrupts Ku70/80-DNA binding and inhibits downstream DNA-PKCS kinase activation, thereby impairing NHEJ-mediated DNA repair [1]. This distinct mechanism of action positions STL127705 as a unique tool compound for investigating DNA damage response pathways and developing combination strategies that exploit synthetic lethality or repair pathway compensation in cancer cells [2].

Why STL127705 Cannot Be Substituted with PARP Inhibitors or Other DNA Repair Modulators


Procurement of a Ku70/80 inhibitor such as STL127705 is mechanistically non-interchangeable with PARP inhibitors (e.g., olaparib, veliparib) or ATM/ATR inhibitors. STL127705 targets the NHEJ pathway directly at the Ku70/80-DNA binding interface (IC50 = 3.5 μM) and inhibits DNA-PKCS kinase activation (IC50 = 2.5 μM), whereas PARP inhibitors act on single-strand break repair and HR pathways [1]. This distinction is functionally critical: in experimental systems where NHEJ is the predominant DSB repair mechanism or where HR is compromised, STL127705 provides pathway-specific inhibition that PARP inhibitors cannot recapitulate. Furthermore, the compound exhibits quantifiable synergistic interactions with both PARP inhibitors and chemotherapeutic agents through simultaneous blockade of HR and NHEJ pathways—a combinatorial effect unattainable with single-agent PARP inhibition alone [2].

STL127705 Differential Evidence: Quantitative Comparison Against PARP Inhibitors and DNA-PK Inhibitors


STL127705 Exhibits Mechanistic Divergence from PARP Inhibitors via Ku70/80 Target Engagement

STL127705 is a direct Ku70/80 heterodimer inhibitor that disrupts Ku-DNA binding, a mechanism fundamentally distinct from PARP inhibitors which target poly(ADP-ribose) polymerase activity in single-strand break repair. In an electrophoretic mobility shift assay (EMSA) using purified human Ku70/80 protein and radiolabeled double-stranded DNA substrate, STL127705 inhibited Ku70/80-DNA interaction with an IC50 of 3.5 μM [1]. By comparison, olaparib (a representative PARP inhibitor) does not inhibit Ku70/80-DNA binding at any concentration, as its molecular target is PARP1/2 enzymatic activity [2].

DNA repair NHEJ pathway Ku70/80 inhibition

STL127705 Inhibits DNA-PKCS Kinase Activation with Quantifiable Potency

STL127705 inhibits Ku-dependent activation of DNA-PKCS kinase with an IC50 of 2.5 μM in biochemical kinase assays [1]. In SF-767 glioblastoma cells treated with etoposide to induce DNA damage, STL127705 (0-100 μM, 6 hours) produced a dose-dependent decrease in DNA-PKCS autophosphorylation at Ser2056, as measured by Western blot, without affecting total DNA-PKCS protein levels [1]. While other DNA-PK inhibitors such as NU7441 and M3814 directly target the DNA-PK catalytic subunit, STL127705 achieves DNA-PKCS inhibition indirectly through upstream Ku70/80 blockade, offering a distinct pharmacological profile for pathway interrogation [2].

DNA-PKCS kinase inhibition NHEJ signaling

STL127705 Demonstrates Synergistic Anti-Tumor Activity with PARP Inhibitor Olaparib in Castration-Resistant Prostate Cancer Models

In castration-resistant prostate cancer models, the triple combination of STL127705, olaparib, and enzalutamide produced significantly greater anti-tumor effects than any single agent or dual combination. In PC-3 and enzalutamide-resistant LNCaP (erLNCaP) cells, STL127705 plus olaparib enhanced enzalutamide-induced cytotoxicity and apoptosis beyond the additive effects of individual treatments [1]. In vivo, the triple combination (STL127705 + olaparib + enzalutamide) exhibited significant tumor growth inhibition in xenograft models, with mechanistic studies confirming simultaneous inhibition of both HR (via olaparib) and NHEJ (via STL127705) repair pathways [1].

castration-resistant prostate cancer olaparib combination therapy

STL127705 Enhances Gemcitabine Anti-Tumor Activity via NHEJ Inhibition in Non-Small Cell Lung Cancer

In H1299 non-small cell lung cancer (NSCLC) cells, the combination of STL127705 with gemcitabine produced significantly greater effects than gemcitabine monotherapy across multiple endpoints. Specifically, STL127705 + gemcitabine combination treatment increased apoptosis compared to gemcitabine alone, dramatically reduced NHEJ activity, and increased DNA double-strand breaks as measured by γH2AX fluorescence intensity [1]. The combination also enhanced sensitivity to irradiation compared to gemcitabine monotherapy, whereas small cell lung cancer cell lines were not affected, indicating NSCLC-specific synergy [1].

non-small cell lung cancer gemcitabine DNA damage enhancement

STL127705 Synergistically Sensitizes Human Cells to Ionizing Radiation via NHEJ Disruption

STL127705 at sub-cytotoxic concentrations (20-35 μM) synergistically sensitized SF-767 glioblastoma cells and immortalized prostate epithelial (PrEC) cells to ionizing radiation (4 Gy), with the reduction in cell survival exceeding the simple additive sum of single-agent effects [1]. This radiosensitization is attributed to STL127705-mediated impairment of NHEJ, the primary pathway for repairing radiation-induced DNA double-strand breaks [1]. The compound's ability to enhance radiation efficacy distinguishes it from PARP inhibitors, which predominantly radiosensitize cells with HR deficiencies.

radiosensitization DNA double-strand breaks ionizing radiation

STL127705 Synthetic Accessibility: Established Six-Step Route with 36.8% Overall Yield

A published patent describes a six-step synthetic route for STL127705 starting from ethyl 2-(methylthio)-4-chloropyrimidine-5-carboxylate, proceeding through ammonolysis, hydrolysis, amide condensation, cyclization, oxidation, and substitution to yield the target pyrimido[4,5-d]pyrimidine-2,4-dione scaffold with an overall yield of 36.8% and high purity [1]. This established synthetic methodology provides a reproducible procurement pathway distinct from other DNA-PK or PARP inhibitors that may have more complex or proprietary synthetic routes.

chemical synthesis pyrimidopyrimidine process chemistry

STL127705 Optimal Research Applications: DNA Repair Pathway Studies and Combination Therapy Models


Investigating Dual HR/NHEJ Pathway Blockade in PARP Inhibitor-Resistant Models

Based on demonstrated synergy with olaparib in castration-resistant prostate cancer models [1], STL127705 is ideally suited for research programs investigating synthetic lethality strategies that simultaneously target both HR (via PARP inhibition) and NHEJ (via Ku70/80 inhibition) pathways. This application is particularly relevant for tumors with acquired PARP inhibitor resistance or intrinsic HR proficiency, where NHEJ pathway upregulation may serve as a compensatory survival mechanism.

Chemosensitization Studies with DNA-Damaging Agents Across Multiple Tumor Types

STL127705 has demonstrated enhancement of gemcitabine efficacy in NSCLC [2] and can be employed as a tool compound in research investigating NHEJ inhibition as a chemosensitization strategy. The compound's ability to increase DNA double-strand breaks (measured by γH2AX) and reduce NHEJ activity when combined with antimetabolites supports its use in mechanism-of-action studies for DNA damage response modulation.

Radiosensitization Research in Glioblastoma and Other Solid Tumor Models

STL127705 exhibits synergistic radiosensitization at sub-cytotoxic concentrations (20-35 μM) in SF-767 glioblastoma cells [3], making it a valuable tool for preclinical radiation oncology research focused on NHEJ pathway inhibition. This application is particularly relevant for tumors where radiation therapy is standard of care and where NHEJ represents the predominant DSB repair mechanism.

Ku70/80-Dependent DNA-PKCS Signaling Pathway Dissection

STL127705's dual activity profile—inhibiting Ku70/80-DNA binding (IC50 = 3.5 μM) and downstream DNA-PKCS kinase activation (IC50 = 2.5 μM) [4]—enables precise interrogation of NHEJ pathway initiation and signaling. Unlike direct DNA-PK catalytic inhibitors (e.g., NU7441, M3814), STL127705 provides a tool for distinguishing between Ku-dependent and Ku-independent DNA-PKCS functions in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for STL127705

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.